molecular formula C12H8Cl2 B164822 3,4-Dichlorobiphenyl CAS No. 2974-92-7

3,4-Dichlorobiphenyl

Cat. No. B164822
CAS RN: 2974-92-7
M. Wt: 223.09 g/mol
InChI Key: ZGHQUYZPMWMLBM-UHFFFAOYSA-N
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Description

3,4-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It’s a chlorinated organic compound in which the hydrogen atoms in biphenyls are replaced by one or more chlorine atoms .


Synthesis Analysis

The synthesis of 3,4-Dichlorobiphenyl involves the use of bis-3,4-dichlorobenzoyl peroxide. The process involves boiling the peroxide in a solution of m-dinitro-benzene in dry reagent grade benzene for 40 hours . The solvent is then distilled until the residual volume is about 200 ml .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobiphenyl is composed of two benzene rings with chlorine atoms attached to the 3rd and 4th positions .


Chemical Reactions Analysis

Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized .


Physical And Chemical Properties Analysis

PCBs remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions . Their hydrophobicity and chemically stable nature cause them to break down very slowly under natural conditions .

Scientific Research Applications

Metabolism and Bioactivation

  • 3,4-Dichlorobiphenyl (3,4-DCB) undergoes various metabolic transformations, including hydroxylation and dechlorination. These metabolic processes are crucial for understanding the biotransformation and elimination of polychlorinated biphenyls (PCBs) in different organisms, including humans and animals (Schnellmann et al., 1984).

Environmental Impact and Degradation

  • Studies have examined the environmental presence of dichlorobiphenyls like 3,4-DCB, focusing on their occurrence in various environmental compartments such as water, biota, and sediments. These studies highlight the need to investigate non-Aroclor CBs due to their potential toxicity and elevated environmental concentrations (King et al., 2002).

Chemical and Physical Properties

  • The molecular structure, conformation, and intermolecular interactions of 3,4-dichlorobiphenyl derivatives have been investigated. These studies provide insights into the physicochemical properties of these compounds, which are important for understanding their environmental behavior and potential applications (Dhakal et al., 2019).

Photodegradation and Electrochemical Reduction

  • The photodegradation and electrochemical reduction of 3,4-dichlorobiphenyl have been studied to understand their potential for environmental remediation. These processes are significant for mitigating the environmental impact of PCBs and exploring ways to degrade these persistent pollutants (Nishiwaki et al., 1982); (Muthukrishnan et al., 2012).

Safety And Hazards

3,4-Dichlorobiphenyl may cause severe skin burns and eye damage. It may also cause respiratory irritation . According to the European Union, this substance may cause cancer, is very toxic to aquatic life, and may cause an allergic skin reaction .

Future Directions

Recent advances in the biodegradation of PCBs have shown that biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . This provides a theoretical foundation and practical basis to use PCBs-degrading microorganisms for bioremediation .

properties

IUPAC Name

1,2-dichloro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQUYZPMWMLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073310
Record name 3,4-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobiphenyl

CAS RN

2974-92-7
Record name PCB 12
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Record name 3,4-Dichlorobiphenyl
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Record name 3,4-DICHLOROBIPHENYL
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Record name 3,4-Dichlorobiphenyl
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Record name 1,1'-Biphenyl, 3,4-dichloro-
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Record name 3,4-DICHLOROBIPHENYL
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Synthesis routes and methods

Procedure details

A mixture was prepared of 1-Bromo-3,4-dichlorobenzene (20.0 g, 88.5 mmol), phenylboronic acid (13.5 g, 110.6 mmol), triphenylphosphine (2.32 g, 8.85 mmol), potassium carbonate (30.58 g, 221.25 mmol), 150 mL xylenes, and 150 mL water. The mixture was stirred and nitrogen bubbled into it for 20 minutes. Palladium acetate was added (0.99 g, 4.425 mmol) and the mixture was heated at 120° C. under nitrogen overnight. Cooled to room temperature and diluted with water and dichloromethane. The mixture was filtered through Celite and the Celite was washed with water and dichloromethane. The layers were separated and the aqueous layer extracted with dichloromethane. The organic layers were dried over magnesium sulfate, filtered, and evaporated to yield a brown oil. The crude material was purified by column chromatography eluting with hexanes. The cleanest fractions containing product were collected. Obtained 6 g (30%) of clean product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
30.58 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
MV McCullar, V Brenner, RH Adams… - Applied and …, 1994 - Am Soc Microbiol
Pseudomonas acidovorans M3GY is a recombinant bacterium with the novel capacity to utilize a biphenyl congener chlorinated on both rings, 3,4′-dichlorobiphenyl (3,4′-DCBP), as …
Number of citations: 87 journals.asm.org
JR Hass, LT Jao, NK Wilson… - Journal of agricultural …, 1977 - ACS Publications
MATERIALS AND METHODS Chemicals. Samples of uniformily uC-labeled 4-chlorobiphenyl and 4, 4/-dichlorobiphenyl as well as un-labeled 4-hydroxy-4'-chlorobiphenyl, 2-, 3-, and 4-…
Number of citations: 26 pubs.acs.org
MO Ilori, GK Robinson, SA Adebusoye - World Journal of Microbiology …, 2008 - Springer
Achromobacter xylosoxidans strain IR08 was isolated from soil contaminated with electrical transformer fluid by enrichment culture containing Aroclor 1221 as the sole carbon source. …
Number of citations: 16 link.springer.com
T Nishiwaki, T Shinoda, K Anda, M Hida - Bulletin of the Chemical …, 1982 - journal.csj.jp
The photodechlorinations of 2,3-dichlorobiphenyl (2,3-DCB) and 3,4-dichlorobiphenyl (3,4-DCB) in 2-propanol gave 3-chlorobiphenyl and 4-chlorobiphenyl respectively. The quantum …
Number of citations: 16 www.journal.csj.jp
I Kamei, R Kogura, R Kondo - Applied microbiology and biotechnology, 2006 - Springer
Degradation experiment of model polychlorinated biphenyl (PCB) compound 4,4′-dichlorobiphenyl (4,4′-DCB) and its metabolites by the white-rot fungus Phanerochaete …
Number of citations: 82 link.springer.com
G Yang, H Zhuang, H Chen, X Ping - Analytical Methods, 2014 - pubs.rsc.org
A specific polyclonal antibody targeting non-dioxin-like PCB 3,4-dichlorobiphenyl (PCB12) was obtained, and a sensitive indirect competitive enzyme-linked immunosorbent assay (ic-…
Number of citations: 10 pubs.rsc.org
MV Mc Cullar, SC Koh, DD Focht - FEMS microbiology ecology, 2002 - academic.oup.com
Pseudomonas acidovorans strain M3GY is a recombinant bacterium with the novel ability to utilize 3,4′-dichlorobiphenyl (3,4′-DCBP) as a growth substrate. This strain was …
Number of citations: 5 academic.oup.com
X Li, S Parkin, MW Duffel, LW Robertson… - … Section E: Structure …, 2010 - scripts.iucr.org
The four independent molecules in the asymmetric unit of the title compound, C14H9Cl5O4S, are related by pseudo-inversion centres. The molecules have Caromatic—O bond lengths …
Number of citations: 1 scripts.iucr.org
X Hu, HJ Lehmler, A Adamcakova-Dodd… - … science & technology, 2013 - ACS Publications
The recent discovery of 3,3′-dichlorobiphenyl (CB11) as a byproduct of pigment manufacturing underscores the urgency to investigate its biological fate. The high level and ubiquity of …
Number of citations: 37 pubs.acs.org
S Safe, D Jones, O Hutzinger - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
4,4′-Dichlorobiphenyl in rabbits gave three major urinary metabolites: 4,4′-dichlorobiphenyl-3-ol, 3,4′-dichlorobiphenyl-4-ol, and 4′-chlorobiphenyl-4-ol. 4,4′-Dibromobiphenyl …
Number of citations: 40 pubs.rsc.org

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